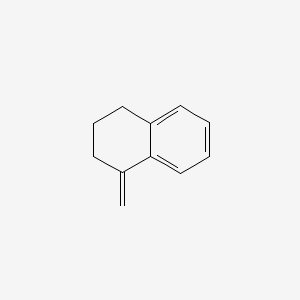

1-methylene-1,2,3,4-tetrahydronaphthalene

Description

Historical Development and Contemporary Significance in Organic Synthesis

The synthesis of 1-methylene-1,2,3,4-tetrahydronaphthalene has been a subject of study for decades, with early methods focusing on establishing reliable synthetic routes. A cornerstone of its synthesis is the Wittig reaction, a powerful and versatile method for creating carbon-carbon double bonds. This reaction typically involves the treatment of a ketone, in this case, 1-tetralone (B52770), with a phosphorus ylide, such as methylenetriphenylphosphorane. This method remains a fundamental approach for the preparation of this compound and its derivatives in a laboratory setting.

In contemporary organic synthesis, this compound is recognized for its potential as a versatile intermediate. Its exocyclic double bond can be readily functionalized, allowing for the introduction of various chemical moieties. This has led to its use in the synthesis of a range of derivatives, including those with potential applications in medicinal chemistry and materials science. The rigid bicyclic framework of the tetralin core provides a scaffold upon which complex three-dimensional structures can be built, making it an attractive starting material for the synthesis of natural products and their analogues.

Structural Features and Unique Reactivity Considerations within Bicyclic Systems

The structure of this compound is characterized by the fusion of a benzene (B151609) ring with a cyclohexene (B86901) ring, where the double bond is exocyclic to the cyclohexane (B81311) moiety. This arrangement imparts a degree of conformational rigidity to the molecule. The exocyclic nature of the double bond influences its reactivity compared to endocyclic double bonds within similar bicyclic systems.

The reactivity of the exocyclic double bond is a key area of interest. It can undergo a variety of addition reactions, including catalytic hydrogenation to yield 1-methyl-1,2,3,4-tetrahydronaphthalene. hacettepe.edu.tr The double bond also presents opportunities for other transformations such as cycloaddition reactions, like the Diels-Alder reaction, where it could act as a dienophile. masterorganicchemistry.comyoutube.comlibretexts.org Furthermore, the potential for this compound to act as a monomer in polymerization reactions has been considered, given the reactivity of the methylene (B1212753) group.

Overview of Major Research Trajectories and Academic Contributions

Research on this compound and its derivatives has followed several key trajectories. A significant area of focus has been the development and optimization of synthetic methods for its preparation and the synthesis of its derivatives. This includes the continued refinement of the Wittig reaction and the exploration of other synthetic strategies.

Another important research direction is the investigation of the reactivity of the exocyclic double bond. Studies have explored its behavior in various chemical transformations, aiming to understand the influence of the bicyclic framework on the reactivity of the alkene. This fundamental research provides valuable insights into the chemical properties of such systems.

Furthermore, there is growing interest in the application of this compound derivatives in various fields. For instance, some tetralin derivatives have been investigated for their potential biological activities, which drives research into the synthesis of novel analogues. google.com

Defining the Scope and Methodological Approaches in Current Chemical Investigations

Current chemical investigations into this compound employ a range of modern analytical and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of the compound and its derivatives, providing detailed information about the connectivity and stereochemistry of the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation patterns, aiding in the identification of reaction products.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule, such as the C=C stretching of the exocyclic double bond. Gas chromatography (GC) is often employed to analyze the purity of the compound and to monitor the progress of reactions.

Computational chemistry is also playing an increasingly important role in understanding the properties of this compound. Theoretical calculations can provide insights into its electronic structure, conformational preferences, and reaction mechanisms, complementing experimental findings.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 25108-63-8 |

Interactive Data Table: Key Synthetic Precursors and Products

| Compound Name | Role in Relation to this compound |

| 1-Tetralone | Starting material for synthesis via Wittig reaction |

| Methyltriphenylphosphonium (B96628) bromide | Reagent for Wittig reaction |

| 1-Methyl-1,2,3,4-tetrahydronaphthalene | Product of catalytic hydrogenation |

Structure

3D Structure

Properties

IUPAC Name |

4-methylidene-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIURIPXSQBMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179792 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25108-63-8 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025108638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylene 1,2,3,4 Tetrahydronaphthalene and Its Functionalized Derivatives

Strategic Approaches to the Core Structure

The construction of the 1-methylene-1,2,3,4-tetrahydronaphthalene scaffold can be achieved through several strategic approaches, each with its own set of advantages and substrate scope. These methods primarily involve the formation of the exocyclic double bond from a ketone precursor or the construction of the tetrahydronaphthalene ring system itself.

Wittig-Type Olefination of 1-Tetralone (B52770) and Analogues

A primary and widely utilized method for the synthesis of this compound is the Wittig-type olefination of 1-tetralone. This reaction involves the use of a phosphorus ylide, typically generated from a methyltriphenylphosphonium (B96628) halide, to convert the carbonyl group of 1-tetralone into a methylene (B1212753) group. thieme.comwikipedia.org The reaction is known for its reliability and specificity in forming the carbon-carbon double bond at the desired position. wikipedia.org

The general reaction involves the deprotonation of methyltriphenylphosphonium bromide or iodide with a strong base, such as n-butyllithium, to form the reactive methylenetriphenylphosphorane. This ylide then reacts with 1-tetralone to yield this compound and triphenylphosphine (B44618) oxide as a byproduct. thieme.comwikipedia.org

| Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyltriphenylphosphonium iodide, 1-Tetralone | n-Butyllithium | Tetrahydrofuran; Hexane | Inert atmosphere, Cooling with ice | 100% | thieme.com |

| Methyltriphenylphosphonium bromide, 1-Tetralone | Not specified | Not specified | Not specified | Not specified | thieme.com |

Catalytic Hydrogenation Pathways from Naphthalene (B1677914) Derivatives

The catalytic hydrogenation of naphthalene and its derivatives is a common method to produce saturated ring systems like tetralin (1,2,3,4-tetrahydronaphthalene) and decalin. wikipedia.orgchemdad.comthieme-connect.comnumberanalytics.com However, this approach is generally not a direct pathway to this compound. The hydrogenation process focuses on the saturation of the aromatic rings rather than the formation of an exocyclic double bond.

Studies on the hydrogenation of 1-methylnaphthalene (B46632) over various catalysts, such as sulfided CoMo/γ-Al2O3, NiW/γ-Al2O3, and NiMo/γ-Al2O3, have shown that the primary products are 1-methyltetralin and 5-methyltetralin. chemdad.com The reaction conditions, including temperature and hydrogen pressure, influence the product distribution, with higher temperatures sometimes leading to dehydrogenation back to naphthalene derivatives. numberanalytics.com This indicates that while catalytic hydrogenation is crucial for producing the saturated tetralin core, it does not directly yield the target methylene compound. Instead, it provides precursors that could potentially be functionalized and then converted to the desired product through other means.

| Substrate | Catalyst | Key Products | Reference |

|---|---|---|---|

| 1-Methylnaphthalene | Sulfided NiMo/Al2O3-TiO2 | 1-Methyltetralin, 5-Methyltetralin | wikipedia.orgthieme-connect.com |

| 1-Methylnaphthalene | Sulfided CoMo/γ-Al2O3, NiW/γ-Al2O3, NiMo/γ-Al2O3 | 1-Methyltetralin, 5-Methyltetralin | chemdad.com |

| Naphthalene | NiMo/Al2O3, CoMo/Al2O3 | Tetralin, Decalin | numberanalytics.com |

Cyclization Reactions of Precursor Molecules

The tetrahydronaphthalene core structure can be assembled through various cyclization reactions, which then serve as a foundation for introducing the methylene group. Intramolecular Friedel-Crafts reactions are a classic and effective method for synthesizing 1-tetralone and its derivatives. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netnih.govresearchgate.net This typically involves the cyclization of a 4-arylbutyric acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid. masterorganicchemistry.comresearchgate.netnih.gov Once the tetralone is formed, it can be converted to this compound via olefination reactions as described previously.

Another powerful ring-forming strategy is the Robinson annulation. wikipedia.orgnumberanalytics.comacs.orgmasterorganicchemistry.comlibretexts.org This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a key method for creating fused six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org While not a direct route to this compound, it is a fundamental tool for constructing the tetralone core from acyclic or monocyclic precursors, which can then be subjected to methylenation.

Transition metal-catalyzed intramolecular cycloadditions also offer a modern approach to the synthesis of the tetrahydronaphthalene skeleton under mild conditions. williams.eduresearchgate.netnih.govnih.gov

Elimination Reactions and Related Transformations

Elimination reactions provide a direct method to introduce the exocyclic double bond in the final step of the synthesis. A common strategy involves the dehydration of a tertiary alcohol precursor, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. chemeurope.comtcichemicals.comnau.edudoubtnut.comdoubtnut.comupenn.eduyoutube.com This alcohol can be readily prepared by the reaction of 1-tetralone with a methyl Grignard reagent, such as methylmagnesium bromide. organic-chemistry.org The subsequent acid-catalyzed dehydration of the resulting tertiary alcohol proceeds via an E1 mechanism to form the more stable, exocyclic alkene as the major product. tcichemicals.comnau.edudoubtnut.com

| Precursor | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-Tetralone | Methylmagnesium bromide | Grignard Reaction | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | organic-chemistry.org |

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Acid catalyst (e.g., H2SO4) | Dehydration (E1) | This compound | tcichemicals.comnau.edu |

Catalyst Design and Optimization in Synthesis

The choice and design of the catalyst are critical for the efficiency and selectivity of the synthesis of this compound, particularly in the olefination step.

Transition Metal-Catalyzed Methods for Olefin Formation

While the Wittig reaction is a staple, several transition metal-catalyzed methods have emerged as powerful alternatives for the methylenation of ketones like 1-tetralone. These methods often offer advantages in terms of reactivity, selectivity, and functional group tolerance. masterorganicchemistry.comsantiago-lab.comdatapdf.comorganic-chemistry.orgdntb.gov.uamdpi.com

Tebbe and Petasis Reagents: The Tebbe reagent, a titanium-aluminum complex, and the Petasis reagent (dimethyltitanocene) are highly effective for the methylenation of a wide range of carbonyl compounds, including sterically hindered ketones. wikipedia.orgnumberanalytics.comchemeurope.comsantiago-lab.comsynarchive.comresearchgate.netnrochemistry.comresearchgate.net They are known to convert ketones to their corresponding methylene derivatives in good yields. The Petasis reagent is often favored due to its greater air and moisture stability compared to the Tebbe reagent. researchgate.netwikipedia.org

Nysted Reagent: The Nysted reagent, a zinc-based reagent, is another valuable tool for the methylenation of ketones. thieme.comwikipedia.orgchemdad.comthieme-connect.comsigmaaldrich.com It is particularly useful for substrates that are prone to enolization under the basic conditions of the Wittig reaction. The reactivity of the Nysted reagent can be tuned by the choice of a Lewis acid co-catalyst, such as TiCl4 or BF3·OEt2. wikipedia.orgthieme-connect.com A study on the methylenation of tetralone derivatives using the Nysted reagent in the presence of TiCl4, TiCl3, or a combination of TiCl2 and BF3·OEt2 has been reported to proceed without epimerization. thieme-connect.com

| Reagent | Key Features | Application to 1-Tetralone | Reference |

|---|---|---|---|

| Tebbe Reagent | High reactivity, methylenates esters and amides | Effective for methylenation | wikipedia.orgnumberanalytics.comchemeurope.comresearchgate.net |

| Petasis Reagent | More stable than Tebbe reagent, versatile | Effective for methylenation | santiago-lab.comsynarchive.comresearchgate.netnrochemistry.comwikipedia.org |

| Nysted Reagent | Useful for enolizable ketones, reactivity tuned by Lewis acids | Methylenation without epimerization | thieme.comwikipedia.orgchemdad.comthieme-connect.com |

Organocatalytic and Biocatalytic Strategies

Organocatalysis and biocatalysis represent frontiers in green chemistry, utilizing small organic molecules and enzymes, respectively, to catalyze chemical transformations with high efficiency and selectivity, often under mild conditions.

Organocatalytic Approaches: While direct organocatalytic routes to this compound are not extensively documented, the strategy holds significant potential for the synthesis of its functionalized precursors. For instance, the precursor α-tetralone can be subjected to various organocatalytic α-functionalization reactions. Proline and its derivatives are well-known organocatalysts for asymmetric α-amination, α-oxidation, and α-alkylation of ketones. Applying these methods to 1-tetralone would yield chiral functionalized intermediates, which can then be converted to the corresponding methylene derivatives via standard olefination reactions like the Wittig or Tebbe reaction. This indirect approach allows for the introduction of chirality and functionality early in the synthetic sequence using metal-free and environmentally benign catalysts.

Biocatalytic Methodologies: Biocatalysis offers unparalleled selectivity through the use of enzymes. Ketoreductases could be employed for the asymmetric reduction of substituted 1-tetralone derivatives to produce chiral secondary alcohols with high enantiomeric excess. These chiral alcohols are valuable precursors that can be further elaborated. While specific biocatalytic methods targeting this compound are an emerging area, the established power of enzymes in asymmetric synthesis suggests a promising avenue for future research, particularly for producing optically active derivatives for applications in materials science and pharmaceutical development.

Chiral Catalysis for Asymmetric Synthesis of Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, and chiral catalysis provides the most elegant solution for achieving this. Chiral derivatives of the this compound scaffold can be accessed through various asymmetric catalytic reactions.

Transition metal catalysis using chiral ligands is a cornerstone of asymmetric synthesis. For related heterocyclic systems like tetrahydroisoquinolines, catalysts based on iridium and ruthenium have proven highly effective for asymmetric hydrogenation, a process that could be adapted to prochiral derivatives of the target compound. mdpi.com The design of the chiral ligand is critical for inducing enantioselectivity. Binaphthyl-based diamines and their derivatives are a class of privileged chiral ligands that are central to many asymmetric transformations, including metal-catalyzed reactions. myuchem.com More recently, novel chiral dinitrogen ligands, such as biimidazolines, have been developed for palladium-catalyzed asymmetric reactions, enabling the construction of challenging structures like C-N axially chiral scaffolds. nih.gov Such advanced ligand systems could potentially be applied to the asymmetric synthesis of functionalized this compound derivatives, offering precise control over the molecule's three-dimensional structure.

A hypothetical asymmetric reaction could involve the enantioselective functionalization of a precursor, catalyzed by a transition metal complex bearing a chiral ligand, followed by conversion to the final methylene product.

Modern Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. Techniques like microwave-assisted synthesis and flow chemistry are at the forefront of this movement, offering enhanced control and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. asianpubs.org This technique utilizes the efficient heating of polar molecules by microwave energy, leading to rapid temperature increases and accelerated reaction rates. In the context of synthesizing this compound, a key step such as the Wittig reaction starting from 1-tetralone and a phosphorus ylide could be significantly expedited. Microwave-assisted, solvent-free reactions often lead to minimal waste and simpler work-up procedures compared to conventional heating methods. asianpubs.orgsemanticscholar.org

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Hours (e.g., 6-12 h) | Minutes (e.g., 5-15 min) asianpubs.org | Drastic time reduction |

| Energy Input | High, inefficient heating | Lower, targeted heating | Energy efficiency |

| Solvent Use | Often requires high-boiling solvents | Can often be run solvent-free semanticscholar.org | Reduced waste, greener process |

| Product Yield | Moderate to good | Often higher yields asianpubs.org | Improved process efficiency |

Flow Chemistry Applications for Enhanced Reaction Control

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, scalability, and reaction control. researchgate.netucd.ie In a flow reactor, reagents are pumped through a network of tubes where they mix and react. The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe handling of highly exothermic or hazardous reactions. ucd.ieillinois.edu

This technology has been successfully applied to the synthesis of the parent ring system, 1,2,3,4-tetrahydronaphthalene, from α-tetralone via a Wolff-Kishner reaction, affording the product in 81% yield with a productivity of 1.6 g h⁻¹. ucd.ie The ability to operate at temperatures above the solvent's boiling point by pressurizing the system further enhances reaction rates. illinois.edu The improved selectivity and yield often observed in flow systems can reduce waste and circumvent the need for chromatographic purification, making it an environmentally friendly alternative for producing active pharmaceutical ingredients and fine chemicals. researchgate.netucd.ie

| Feature | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Poor | Excellent | ucd.ie |

| Mixing | Often inefficient | Efficient and rapid | ucd.ie |

| Safety | Higher risk with hazardous reagents | Inherently safer, small reaction volume | researchgate.net |

| Scalability | Difficult, requires re-optimization | Easier, by "numbering-up" or longer run time | ucd.ie |

| Reproducibility | Variable | High, due to precise control | illinois.edu |

Photochemical and Electrochemical Synthetic Pathways

Photochemical Synthesis: Light can serve as a "reagent" to access highly reactive intermediates and enable unique transformations that are difficult to achieve thermally. A relevant photochemical route involves the fragmentation of phenanthrene-based methylenecyclobutanes, which upon photolysis, generate allenes in good yields. nih.gov This demonstrates the principle of using light to form a carbon-carbon double bond, a strategy that could be envisioned for synthesizing this compound from a suitable precursor. Furthermore, the use of visible-light photo-redox catalysts, such as methylene blue, represents a green and sustainable approach to drive chemical reactions using light as the energy source. nih.gov

Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free method for driving oxidation and reduction reactions by directly using electrons. While specific electrochemical syntheses of this compound are not prominent in the literature, the potential exists. For example, the precursor 1-tetralone could be involved in electro-reductive coupling reactions, or derivatives could be synthesized via pathways analogous to the Kolbe electrolysis. This area remains ripe for exploration, promising green and efficient synthetic routes.

Regioselective and Stereoselective Control in Derivative Synthesis

Achieving control over the specific position (regioselectivity) and 3D orientation (stereoselectivity) of functional groups is crucial for synthesizing well-defined derivatives.

Regioselective Control: The synthesis of specifically substituted derivatives of this compound relies on the regioselective functionalization of its precursors. A clear example is the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene. researchgate.net Quantum chemical studies and experimental work have shown that the site of bromination can be precisely controlled by the reaction conditions. The reaction can be directed to occur either at the α-methylene position of the alicyclic ring or at specific positions on the aromatic ring. researchgate.net This ability to selectively introduce a functional handle like bromine opens the door to a wide array of further modifications through cross-coupling reactions, allowing for the synthesis of diverse and complex derivatives. Similarly, the regioselective synthesis of methylene-bridged naphthalene oligomers has been achieved using an acid catalyst, highlighting that regiocontrol is a key element in directing polymerization and functionalization. nih.gov

Stereoselective Control: As discussed in section 2.2.3, stereoselective control is primarily achieved through asymmetric catalysis. The use of chiral catalysts—whether they are transition metal complexes, organocatalysts, or enzymes—is the most effective strategy for influencing the stereochemical outcome of a reaction. By creating a chiral environment around the substrate, these catalysts can direct the formation of one enantiomer over the other, leading to optically active products. The principles of asymmetric hydrogenation and transfer hydrogenation are particularly relevant for creating chiral centers within the tetrahydronaphthalene framework. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Methylene 1,2,3,4 Tetrahydronaphthalene

Addition Reactions to the Exocyclic Methylene (B1212753) Group

The exocyclic double bond is the most reactive site for addition reactions due to the accessibility of its π-electrons. These reactions typically proceed via the formation of a stable tertiary carbocation at the C1 position.

Catalytic Hydrogenation and Reductive Methodologies, Including Stereoselectivity

The reduction of the exocyclic double bond in 1-methylene-1,2,3,4-tetrahydronaphthalene derivatives is a common transformation leading to the formation of 1-methyl-1,2,3,4-tetrahydronaphthalene analogs. The stereochemical outcome of this reduction is highly dependent on the chosen method and the steric environment created by existing substituents on the alicyclic ring.

Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), generally results in the syn-addition of two hydrogen atoms from the less sterically hindered face of the molecule. For instance, in derivatives with a substituent at the C4 position, the catalyst's approach is directed by this group, leading to predictable stereoisomers. Research on substituted 1-methylene-1,2,3,4-tetrahydronaphthalenes has shown that catalytic reduction can be highly stereoselective. In certain serrulatane derivatives, which share the same core structure, catalytic hydrogenation leads exclusively to the formation of the cis isomer, where the newly formed methyl group and the existing substituent are on the same face of the alicyclic ring.

Dissolving metal reductions, such as using lithium in liquid ammonia, offer an alternative to catalytic hydrogenation. This method is generally less stereoselective than catalytic hydrogenation. However, the selectivity can be influenced by the presence of directing groups, such as hydroxyl groups, which can coordinate with the metal. For example, the reduction of (3R)-7,8-dimethoxyserrulat-1(20)-en-3-ol with lithium/ammonia showed good selectivity, yielding predominantly the cis isomer.

Interactive Table: Stereoselectivity in the Reduction of this compound Derivatives

| Substrate | Reduction Method | Major Product Stereochemistry | Minor Product Stereochemistry | Ratio (cis:trans) |

| Serrulatane Derivative (6a) | Catalytic Hydrogenation | cis | - | Exclusive |

| Serrulatane Derivative (6b) | Catalytic Hydrogenation | cis | - | Exclusive |

| Substituted Derivative (8a) | Catalytic Hydrogenation | cis | trans | 4 : 1 |

| Substituted Derivative (8b) | Catalytic Hydrogenation | cis | trans | 3 : 1 |

| (3R)-7,8-dimethoxyserrulat-1(20)-en-3-ol | Lithium/Ammonia | cis | trans | Good Selectivity |

Electrophilic and Nucleophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

The electron-rich exocyclic double bond is susceptible to attack by electrophiles. wikipedia.org These reactions proceed through a two-step mechanism involving the initial formation of a carbocation intermediate. libretexts.org

Hydrohalogenation : The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule. The initial protonation of the methylene group leads to the formation of a stable tertiary carbocation at the C1 position. Subsequent attack by the halide anion (X⁻) yields the 1-halo-1-methyl-1,2,3,4-tetrahydronaphthalene product.

Halogenation : The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond. This reaction often proceeds through a cyclic halonium ion intermediate, which is then opened by a halide ion. The attack occurs from the opposite face, leading to an anti-addition product.

Hydration : Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. Similar to hydrohalogenation, the reaction is initiated by the protonation of the alkene to form the most stable carbocation (tertiary at C1). A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Nucleophilic additions to the exocyclic double bond of this compound are less common as the double bond itself is an electron-rich nucleophile. Such reactions would require activation by a strong electron-withdrawing group, which is not present in the parent molecule.

Cycloaddition Reactions (e.g., Diels-Alder)

This compound can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org In this role, its exocyclic double bond reacts with a conjugated diene to form a new six-membered ring, resulting in a spirocyclic or fused-ring system.

The reactivity of this compound as a dienophile is influenced by the electronic nature of its double bond. youtube.com The presence of the electron-donating alkyl structure of the tetralin system makes the double bond relatively electron-rich. Therefore, it will react most efficiently with electron-poor dienes, which are dienes substituted with electron-withdrawing groups (e.g., carbonyl, cyano, or nitro groups). libretexts.org The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

Functionalization of the Aromatic and Alicyclic Ring Systems

While the exocyclic double bond is the primary site of reactivity, the aromatic and alicyclic rings can also undergo functionalization under specific conditions.

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of the tetralin system is aromatic and can undergo electrophilic aromatic substitution (SₑAr) reactions. quora.com The fused alicyclic ring acts as an electron-donating group, thus activating the aromatic ring towards electrophilic attack. wikipedia.org As an alkyl-type substituent, it directs incoming electrophiles to the ortho (C5) and para (C7) positions relative to the ring fusion.

However, steric hindrance from the adjacent alicyclic ring can influence the regioselectivity. The C7 position (para) is generally less sterically hindered than the C5 position (ortho), often leading to a preference for substitution at the C7 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

Oxidative Transformations to Ketones and Aldehydes

Oxidative reactions can target either the alicyclic ring or the exocyclic methylene group, depending on the reagents and conditions employed.

Oxidation of the Alicyclic Ring : The benzylic C4 position of the alicyclic ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of an α-tetralone (3,4-dihydronaphthalen-1(2H)-one). For example, the oxidation of substituted tetrahydronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing aqueous acetic acid has been shown to be a highly regioselective method for producing α-tetralones in high yields. acs.org Other methods for oxidizing the tetralin core to a tetralone include using chromium-based catalysts. google.com

Oxidation of the Exocyclic Methylene Group : The exocyclic double bond can be cleaved under oxidative conditions to yield a ketone. Ozonolysis (O₃), followed by a reductive workup (e.g., with zinc or dimethyl sulfide), is a classic method to cleave the double bond and would convert this compound into 1-tetralone (B52770) and formaldehyde. Alternatively, strong oxidizing agents like acidified potassium permanganate (KMnO₄) under harsh conditions can cleave the double bond, but may also lead to further oxidation of the rings. brainly.in

Interactive Table: Oxidative Transformations

| Starting Material | Oxidizing Agent/Conditions | Target Site | Product |

| This compound | 1. O₃, 2. Zn/H₂O | Exocyclic Double Bond | 1-Tetralone |

| Substituted Tetrahydronaphthalene | DDQ, aq. Acetic Acid, reflux | Alicyclic Ring (Benzylic C-H) | α-Tetralone derivative |

| Tetralin | Liquid Phase Oxidation, Cobalt salt | Alicyclic Ring (Benzylic C-H) | α-Tetralone |

Ring Expansion Reactions and their Utility

Currently, detailed research findings specifically documenting the ring expansion reactions of this compound are not extensively available in the surveyed literature. Ring expansion reactions are a class of organic reactions that enlarge a ring system, often driven by the formation of a more stable carbocation or the release of ring strain. While general methodologies for ring expansion of cyclic ketones or via carbocation rearrangements are well-established in organic chemistry, their direct application and utility for the this compound skeleton have not been specifically detailed.

Reactions with Sulfur Trioxide and Sulfonation Mechanisms

The reaction of this compound with sulfur trioxide (SO₃) can proceed via two competitive electrophilic pathways: sulfonation of the aromatic ring or reaction at the exocyclic double bond. The prevailing mechanism is highly dependent on the reaction conditions.

Aromatic Sulfonation: In the presence of a strong acid like sulfuric acid (H₂SO₄), sulfur trioxide acts as a potent electrophile, leading to electrophilic aromatic substitution. The alkyl portion of the tetrahydronaphthalene ring is an activating group, directing the substitution to the ortho and para positions. However, due to steric hindrance from the fused aliphatic ring, substitution at position 6 is generally favored.

The mechanism for aromatic sulfonation involves the following steps:

Formation of the Electrophile: Sulfur trioxide is either used directly or generated in situ from fuming sulfuric acid. It is a powerful electrophile due to the electron-withdrawing effect of the three oxygen atoms.

Electrophilic Attack: The π-electron system of the benzene ring attacks the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex. docbrown.info

Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the -SO₃ group. docbrown.info

Protonation: The resulting sulfonate anion is protonated to yield the final sulfonic acid product. docbrown.info

Reaction with the Olefinic Moiety: The exocyclic double bond can also react with sulfur trioxide in an electrophilic addition reaction. This reaction can lead to the formation of a variety of products, including sultones (cyclic sulfonates) or sulfonic acids, depending on the reaction conditions and subsequent workup. The initial step would involve the attack of the double bond on SO₃ to form a zwitterionic intermediate.

The table below summarizes the expected outcomes based on general principles of sulfonation.

| Reaction Pathway | Reagents & Conditions | Expected Major Product | Mechanism |

| Aromatic Sulfonation | Fuming H₂SO₄ (oleum), moderate temperature | 6-Sulfo-1-methylene-1,2,3,4-tetrahydronaphthalene | Electrophilic Aromatic Substitution |

| Olefinic Addition | SO₃ in an inert solvent (e.g., dioxane), low temperature | Cyclic sultones or addition products | Electrophilic Addition |

Polymerization and Oligomerization Mechanisms

The exocyclic double bond in this compound makes it a viable monomer for addition polymerization. The polymerization can proceed through radical, cationic, or controlled polymerization pathways.

Radical Polymerization Studies

This compound can undergo radical polymerization, initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds via a chain-growth mechanism involving the sequential addition of monomer units to a growing radical chain.

The process involves three main stages:

Initiation: The initiator thermally decomposes to generate free radicals, which then add to the double bond of a monomer molecule, creating a new, larger radical.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is terminated by combination or disproportionation reactions between two growing radical chains.

Given the structure of the monomer, the polymerization is expected to be a radical ring-retaining polymerization (rRRP), where the cyclic structure of the tetrahydronaphthalene unit remains intact within the polymer backbone. uliege.be

Cationic Polymerization Pathways

Cationic polymerization is a highly suitable method for this compound due to the stability of the carbocation intermediate formed during the reaction. wikipedia.org The initiation of polymerization can be achieved using protic acids or Lewis acids in the presence of a proton source (co-initiator).

The mechanism involves:

Initiation: An initiator, such as a Lewis acid (e.g., BF₃, AlCl₃) with a co-initiator (e.g., H₂O), generates a carbocation which then adds to the monomer's double bond. This addition forms a new carbocation. The resulting carbocation is a tertiary benzylic carbocation, which is highly stabilized by resonance with the aromatic ring and hyperconjugation.

Propagation: The carbocationic end of the growing polymer chain adds to another monomer molecule in a head-to-tail fashion, regenerating the cationic active center at the chain end. wikipedia.org

Chain Transfer and Termination: The polymerization can be terminated by the reaction of the growing chain with a counter-ion, or chain transfer to a monomer or solvent molecule can occur, which terminates one chain while initiating another. wikipedia.org

Controlled Polymerization Techniques Utilizing the Olefinic Moiety

To achieve better control over the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture, controlled radical polymerization (CRP) techniques can be employed. These methods introduce a dynamic equilibrium between active (propagating) radical species and dormant species, minimizing irreversible termination reactions.

For this compound, several CRP methods could be applicable:

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (e.g., copper with a ligand) to reversibly activate and deactivate the growing polymer chains. It is one of the most successful methods for preparing polymers with predetermined molecular weights and narrow molecular weight distributions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain transfer agent, typically a dithio compound. This method is versatile and compatible with a wide range of monomers.

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, controlling the polymerization process.

The table below compares the key features of these controlled polymerization techniques.

| Technique | Key Components | Advantages |

| ATRP | Monomer, Initiator, Transition Metal Catalyst (e.g., Cu(I)/Ligand) | Well-defined polymers, control over architecture, high end-group functionality. |

| RAFT | Monomer, Initiator, RAFT Agent (e.g., dithioester) | Wide monomer scope, tolerance to functional groups, can be performed in various solvents. |

| NMP | Monomer, Initiator, Stable Nitroxide Radical | Metal-free system, simple to implement for certain monomers like styrenics. |

Rearrangement Reactions and Isomerization Processes

This compound can undergo acid-catalyzed isomerization to form more thermodynamically stable isomers. The primary driving force for this rearrangement is the formation of a more substituted, and therefore more stable, endocyclic double bond from the less stable exocyclic double bond.

Under acidic conditions, such as refluxing in a toluene solution with a catalytic amount of toluenesulfonic acid (TsOH), this compound can isomerize. evitachem.com The mechanism proceeds through the following steps:

Protonation: The exocyclic double bond is protonated by the acid catalyst, leading to the formation of a stable tertiary benzylic carbocation at the 1-position.

Deprotonation: A proton is then eliminated from an adjacent carbon atom (either from the methylene group at position 2 or the methyl group). Elimination of a proton from the methyl group would regenerate the starting material. Elimination of a proton from the C2 position of the aliphatic ring leads to the formation of 1-methyl-3,4-dihydronaphthalene, which contains a more stable endocyclic double bond.

Aromatization: Under more forcing conditions (e.g., higher temperatures or with a dehydrogenation catalyst), further rearrangement and loss of hydrogen can lead to the formation of the fully aromatic 1-methylnaphthalene (B46632). The isomerization of 1-methylnaphthalene to the more valuable 2-methylnaphthalene is also a known industrial process, typically carried out over zeolite catalysts. nih.govbcrec.id

The table below details the isomerization process.

| Reactant | Conditions | Major Product(s) | Mechanistic Pathway |

| This compound | Catalytic toluenesulfonic acid in toluene, reflux | 1-Methyl-3,4-dihydronaphthalene | Protonation-Deprotonation |

| 1-Methylnaphthalene | Zeolite catalyst, high temperature | 2-Methylnaphthalene | Catalytic Isomerization nih.govbcrec.id |

Theoretical and Computational Chemistry of 1 Methylene 1,2,3,4 Tetrahydronaphthalene

Quantum Mechanical Analysis of Electronic Structure

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is instrumental in predicting chemical and physical properties. In the case of tetralin derivatives, computational studies have investigated the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution and energies of these orbitals are key to understanding the molecule's reactivity and electronic transitions.

For 1-methylene-1,2,3,4-tetrahydronaphthalene, the HOMO is expected to have significant π-character, with electron density concentrated on the aromatic ring and the exocyclic double bond. The LUMO would also be a π* orbital, primarily located over the same conjugated system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and its UV-visible absorption characteristics.

Electron density distribution analysis reveals how electrons are shared among the atoms in the molecule. In related tetralin derivatives, it has been shown that excitations from the ground state (S₀) to the first excited state (S₁) are often π → π* in nature, indicating a redistribution of electron density within the π-system. nih.gov For this compound, this would imply a shift in electron density upon excitation, which can have significant implications for its photochemical reactivity.

Charge analysis provides a quantitative measure of the partial atomic charges within a molecule, offering insights into its polarity and electrostatic potential. Molecular electrostatic potential (MEP) maps are particularly useful for identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. nih.govsciety.org

In a computational study of tetralin derivatives, MEPs have been used to pinpoint sites for electrophilic interactions. nih.govsciety.org For this compound, the exocyclic methylene (B1212753) group would be expected to be a region of high electron density, making it susceptible to attack by electrophiles.

Reactivity indices, such as hardness and electrophilicity, are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. The principle of maximum hardness suggests that stable molecules have a large HOMO-LUMO gap, while the minimum electrophilicity principle relates to the molecule's ability to accept electrons. The validity of these principles has been confirmed in computational studies of related tetralin derivatives. nih.gov

| Computational Parameter | Predicted Significance for this compound | Reference |

| HOMO | High electron density on the aromatic ring and exocyclic double bond. | nih.gov |

| LUMO | π* character, located over the conjugated system. | nih.gov |

| HOMO-LUMO Gap | Influences kinetic stability and electronic transitions. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | nih.govsciety.org |

| Reactivity Indices (Hardness, Electrophilicity) | Quantify the molecule's reactivity and stability. | nih.gov |

Conformational Analysis and Energy Landscapes

Computational studies on tetralin and its derivatives have revealed that the saturated ring typically adopts two primary conformations: a bent form and a twisted form. nih.govsciety.orgresearchgate.net The relative energies of these conformers and the energy barriers for their interconversion can be determined by mapping the potential energy surface (PES). nih.govsciety.org

For the parent tetralin, the twisted conformer is generally found to be the global minimum, with the bent form being a transition state at a higher energy. nih.govsciety.org However, the introduction of substituents can alter this landscape. In the case of this compound, the sp²-hybridized carbon of the exocyclic double bond would significantly influence the puckering of the aliphatic ring. It is plausible that the planarity required by the double bond would favor a half-chair or envelope-like conformation to minimize steric strain. A detailed computational analysis would be required to determine the precise low-energy conformations and the barriers between them.

| Conformation | Description | Predicted Stability for this compound | Reference |

| Bent | One of the primary conformations of the tetralin ring system. | Likely a higher energy conformation or transition state. | nih.govsciety.orgresearchgate.net |

| Twisted | The other primary conformation, often the global minimum for tetralin. | The presence of the exocyclic double bond may disfavor this conformation. | nih.govsciety.orgresearchgate.net |

| Half-Chair/Envelope | Plausible conformations due to the sp² carbon of the methylene group. | Likely to be low-energy conformers. | N/A |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the reaction pathways and identifying transition states. For tetralin and its derivatives, computational studies have provided insights into their reactivity.

A kinetic modeling study of tetralin oxidation has shown that the reaction proceeds through the formation of benzylic and paraffinic radicals on the saturated ring. osti.gov The subsequent reaction pathways, including H-elimination and ring-opening reactions, were elucidated through flux analysis. osti.gov

In the context of this compound, the exocyclic double bond introduces an additional site of reactivity. Computational studies could be employed to investigate various reactions, such as electrophilic additions to the double bond, cycloadditions, and polymerization reactions. For example, a DFT study on the synthesis of substituted tetralins via a Diels-Alder cascade reaction has demonstrated the utility of computational methods in understanding complex reaction mechanisms, including the identification of transition states and the calculation of activation energies. acs.orgnih.gov Such an approach would be invaluable in predicting the reactivity and reaction outcomes for this compound.

Transition State Identification and Reaction Coordinate Calculations

In the realm of computational chemistry, the identification of transition states and the calculation of reaction coordinates are fundamental to understanding the mechanisms of chemical reactions. For this compound, such calculations would be crucial in elucidating the pathways of its reactions, such as additions to the exocyclic double bond, rearrangements, or pyrolysis.

A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, particularly those based on density functional theory (DFT), are adept at locating these transient structures. The process typically involves an initial guess of the transition state geometry, followed by an optimization algorithm that seeks a first-order saddle point on the potential energy surface.

While specific transition state calculations for this compound are not readily found, studies on the pyrolysis of the closely related tetralin have utilized these methods to map out complex reaction networks. acs.orgacs.org These studies involve numerous free-radical steps, and computational modeling is essential to determine the transition states for hydrogen abstraction, ring-opening, and rearrangement reactions. acs.orgacs.org For this compound, a similar approach could be used to investigate its thermal decomposition or its role in polymerization processes.

The reaction coordinate, or intrinsic reaction coordinate (IRC), is the minimum energy path connecting reactants and products through the transition state. IRC calculations are performed after a transition state has been successfully located and verified (by the presence of a single imaginary frequency in the vibrational analysis). This allows for the confirmation that the identified transition state indeed connects the desired reactants and products.

Kinetic and Thermodynamic Parameters from Computational Models

Computational models are powerful tools for determining the kinetic and thermodynamic parameters that govern a chemical reaction. These parameters, including activation energies, reaction enthalpies, and Gibbs free energies, can be calculated with a high degree of accuracy using various levels of theory.

For this compound, the application of computational thermochemistry could yield valuable data. The standard enthalpy of formation, entropy, and heat capacity can be computed using methods like G3 or G4 theory, which are composite methods designed for high accuracy.

The following table illustrates the types of thermodynamic and kinetic parameters that can be obtained from computational models for a hypothetical reaction of this compound.

| Parameter | Description | Typical Computational Method |

| ΔH° | Standard Enthalpy of Reaction | DFT (e.g., B3LYP, M06-2X), Composite Methods (e.g., G3, G4) |

| ΔS° | Standard Entropy of Reaction | Frequency calculations within DFT or other methods |

| ΔG° | Standard Gibbs Free Energy of Reaction | Calculated from ΔH° and ΔS° |

| Ea | Activation Energy | Difference in energy between the transition state and reactants |

| k | Rate Constant | Calculated using Transition State Theory (TST) and the activation energy |

While extensive experimental thermophysical data for this compound is available from sources like the NIST WebBook, detailed kinetic parameters derived from computational models for its specific reactions are not prevalent in the literature. osti.gov However, kinetic modeling of tetralin oxidation and pyrolysis provides a framework for how such parameters can be computationally derived and used to build comprehensive reaction mechanisms. osti.gov

Prediction and Interpretation of Spectroscopic Parameters for Mechanistic Insights

Computational chemistry provides indispensable tools for the prediction and interpretation of spectroscopic data, which are vital for confirming reaction mechanisms and identifying transient species. For this compound, the computational prediction of its NMR, IR, and Raman spectra can offer a deeper understanding of its electronic structure and bonding.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. uncw.edu These can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

A recent benchmark study highlighted the effectiveness of specific functionals, like WP04, for accurately predicting proton NMR spectra. github.io By performing a conformational search and calculating the Boltzmann-weighted average of the NMR shifts for the low-energy conformers, a theoretical spectrum can be generated that closely matches experimental data. uncw.edugithub.io Such a procedure for this compound would aid in the definitive assignment of its NMR signals and could be used to distinguish it from its isomers.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. DFT calculations can provide a set of vibrational modes that can be visualized to understand the nature of the atomic motions. researchgate.net

While experimental IR spectra for this compound are available, computational analysis would allow for a detailed assignment of each vibrational band. nih.gov This can be particularly useful for identifying specific functional groups and for tracking changes in bonding during a reaction, thereby providing mechanistic insights.

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations offer a way to study the time evolution of a system of atoms and molecules, providing a dynamic picture of chemical processes. For reactive systems involving this compound, MD simulations can be used to explore conformational changes, solvent effects, and the initial stages of reactions.

While there are no specific MD simulation studies focused on reactive systems of this compound in the literature, the methodology has been applied to related systems. For instance, MD simulations have been used to predict the crystal shape of naphthalene (B1677914) and to study the ion dissociation dynamics of tetralin. nih.govrsc.org

To study a reaction using MD, a reactive force field (e.g., ReaxFF) or ab initio molecular dynamics (AIMD) would be necessary. These methods allow for the description of bond breaking and formation during the simulation. An MD simulation of the pyrolysis of this compound, for example, could reveal the initial bond scission events and the subsequent radical chain reactions, providing a more detailed picture than static quantum chemical calculations alone.

Strategic Applications of 1 Methylene 1,2,3,4 Tetrahydronaphthalene in Organic Synthesis and Materials Precursor Chemistry

As a Versatile Intermediate for Complex Organic Molecule Synthesis

1-Methylene-1,2,3,4-tetrahydronaphthalene, with its characteristic exocyclic double bond conjugated with a tetralin framework, presents itself as a highly valuable and reactive intermediate in the field of organic synthesis. Its structural features, combining those of a substituted styrene (B11656) and a cyclic alkene, allow it to participate in a wide array of chemical transformations, making it a key starting material for the construction of more complex molecular architectures. The reactivity of its methylene (B1212753) group is central to its utility, providing a handle for carbon-carbon bond formation and functional group introduction.

A common route for the synthesis of this compound involves the Wittig reaction, starting from 1-tetralone (B52770) and a suitable phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) iodide. libretexts.org This method offers a reliable and often high-yielding pathway to the desired exocyclic alkene. libretexts.org

Role in Mannich-Type Reactions for Building Molecular Complexity

The Mannich reaction is a three-component condensation reaction that involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom, typically a ketone or another enolizable carbonyl compound. tue.nlchemspider.com The reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base, which is a valuable synthetic intermediate. tue.nl

While direct experimental evidence for the participation of this compound in Mannich-type reactions is not extensively documented in readily available literature, its structural analogy to other activated alkenes suggests its potential as a substrate. In a variation of the classical Mannich reaction, activated alkenes can serve as the nucleophilic component, reacting with a pre-formed Eschenmoser's salt or a similar iminium ion. The exocyclic double bond of this compound, being part of a styrenic system, is polarized and susceptible to attack by electrophiles.

The general mechanism for a Mannich-type reaction involving an alkene is depicted below:

| Step | Description |

| 1 | Formation of an electrophilic iminium ion from an aldehyde and a secondary amine. |

| 2 | Nucleophilic attack of the electron-rich double bond of the alkene onto the iminium ion. |

| 3 | Formation of a new carbon-carbon bond and a carbocation intermediate. |

| 4 | Subsequent trapping of the carbocation by a nucleophile or elimination to afford the final product. |

In the context of this compound, the reaction would lead to the introduction of an aminomethyl group at the exocyclic carbon, thereby increasing the molecular complexity and providing a handle for further functionalization.

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused-Ring Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. rsc.org They are of significant interest due to their diverse applications in materials science and their presence in various natural and combustion-related processes. nist.gov The synthesis of functionalized PAHs often relies on the strategic use of building blocks that can undergo annulation reactions to construct the fused-ring systems. researchgate.net

This compound can serve as a valuable precursor for the synthesis of PAHs through cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In this context, the exocyclic methylene group and the adjacent endocyclic double bond can be considered as a potential diene system, or the exocyclic double bond can act as a dienophile.

A plausible synthetic strategy involves the reaction of this compound as a diene with a suitable dienophile. The subsequent aromatization of the resulting adduct would lead to the formation of a new fused aromatic ring.

General Diels-Alder Reaction Scheme for PAH Synthesis

| Reactant A (Diene) | Reactant B (Dienophile) | Product (Adduct) | Aromatization | Final Product (PAH) |

| This compound | Acetylenic Dienophile | Bicyclic Adduct | Dehydrogenation | Substituted Phenanthrene Derivative |

| This compound | Olefinic Dienophile | Tricyclic Adduct | Dehydrogenation | Substituted, partially saturated Phenanthrene derivative |

The reactivity of the system can be influenced by the specific reaction conditions and the nature of the dienophile employed. nih.gov This approach offers a modular and efficient route to a variety of substituted PAHs with a tetralin-fused backbone.

Precursor for Chiral Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. acs.org Chiral intermediates derived from the tetralin scaffold are found in numerous biologically active molecules. dntb.gov.ua The prochiral nature of this compound makes it an attractive starting material for the synthesis of chiral molecules through asymmetric transformations.

One notable example is the enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, where 7-methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene is a key intermediate. researchgate.net The synthesis involves an optimized Wittig olefination of 7-methoxytetralone, followed by a Sharpless asymmetric dihydroxylation of the exocyclic double bond. This dihydroxylation step introduces two new stereocenters with high enantioselectivity. Subsequent oxidation of the resulting chiral diol furnishes the target carboxylic acid. researchgate.net

Key Asymmetric Transformation

| Substrate | Reagent/Catalyst | Reaction Type | Product |

| 7-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene | Sharpless Dihydroxylation Reagents | Asymmetric Dihydroxylation | Chiral Diol |

| Chiral Diol | Platinum-catalyzed oxidation | Oxidation | (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

This example highlights the utility of the exocyclic methylene group as a handle for introducing chirality into the tetralin framework, paving the way for the synthesis of a wide range of enantiopure compounds.

Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity

The unique reactivity of this compound can be harnessed for the development of novel synthetic methodologies. Its conjugated system allows for participation in various pericyclic reactions, transition-metal-catalyzed cross-coupling reactions, and other transformations that can lead to the efficient construction of complex molecular scaffolds.

For instance, the exocyclic double bond can be a substrate for various addition reactions, including hydroboration-oxidation to yield the corresponding primary alcohol, or epoxidation followed by ring-opening to introduce vicinal functional groups. The styrenic nature of the double bond also suggests potential for reactions like the Heck reaction or other palladium-catalyzed couplings to introduce aryl or vinyl substituents.

Application as a Monomer or Co-monomer in Polymer Synthesis

The structural similarity of this compound to styrene suggests its potential as a monomer or co-monomer in polymerization reactions. The vinyl group attached to the tetralin ring can undergo polymerization via various mechanisms, including free-radical, cationic, and anionic polymerization.

Design of Polymer Backbones with Specific Architectures

The incorporation of the bulky and rigid tetralin moiety into a polymer backbone can significantly influence the properties of the resulting material. The tetralin unit can impart increased thermal stability, higher glass transition temperature (Tg), and modified solubility characteristics to the polymer.

While specific studies on the polymerization of this compound are not widely reported, the principles of polymerization of styrenic monomers can be applied. libretexts.orgyoutube.com Free-radical polymerization, initiated by compounds like AIBN or benzoyl peroxide, is a common method for polymerizing styrene and its derivatives. libretexts.org Cationic polymerization is another viable route, particularly given the electron-rich nature of the aromatic ring which can stabilize a propagating carbocation. mdpi.com

The resulting polymer would feature a polyethylene (B3416737) backbone with pendant 1,2,3,4-tetrahydronaphthyl groups. The specific architecture of the polymer, such as linear, branched, or cross-linked, could be controlled by the choice of polymerization conditions and the presence of any co-monomers or cross-linking agents.

Potential Polymerization of this compound

| Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |

| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | High molecular weight, good thermal stability |

| Cationic Polymerization | Lewis Acids (e.g., TiCl4) | Controlled molecular weight, potential for block copolymers |

The synthesis of functional polymers derived from tetralin structures is an area of active research, with applications in optoelectronics and other advanced materials. rsc.orgmdpi.com The unique combination of a polymerizable group and a rigid, functionalizable scaffold makes this compound a promising candidate for the development of novel polymeric materials with tailored properties.

Advanced Methodologies for Mechanistic Elucidation of 1 Methylene 1,2,3,4 Tetrahydronaphthalene Transformations

In-Situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopy allows for the direct observation of a chemical reaction as it happens, providing a continuous stream of data on the concentration of reactants, intermediates, and products without altering the reaction environment. rsc.org This real-time monitoring is crucial for capturing fleeting intermediates that are unobservable through conventional analysis of quenched reaction aliquots.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring reactions in real-time. rsc.org By setting up a reaction directly within an NMR tube or by using a flow-NMR system, spectra can be acquired at regular intervals to track the evolution of species over time. rsc.orgresearchgate.net

For transformations of 1-methylene-1,2,3,4-tetrahydronaphthalene, ¹H and ¹³C NMR are particularly insightful. The key spectroscopic markers for the starting material are the distinct signals for the exocyclic methylene (B1212753) protons (¹H) and the corresponding sp² hybridized carbons (¹³C). As a reaction proceeds, for instance in an acid-catalyzed hydration, one would observe the disappearance of these vinylic signals and the concurrent emergence of new signals corresponding to a tertiary carbocation intermediate and, subsequently, the final alcohol product, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. In-situ NMR can provide structural information on intermediates and kinetic data by measuring the rate of change of signal integrals. researchgate.netnih.gov

| Species | Proton Type | Expected Chemical Shift (δ, ppm) | Observation Notes |

|---|---|---|---|

| Starting Material | Exocyclic Methylene (=CH₂) | ~5.0 - 5.5 | Signals decrease in intensity over time. |

| Allylic Methylene (-CH₂) | ~2.3 - 2.8 | Signal pattern changes as reaction proceeds. | |

| Reactive Intermediate (e.g., Carbocation) | Methyl (C-CH₃⁺) | ~3.0 - 3.5 | Appears and then disappears; often low concentration. |

| Product (e.g., Alcohol) | Methyl (C-CH₃) | ~1.5 - 1.8 | Signals increase in intensity over time. |

| Hydroxyl (-OH) | Variable |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are highly effective for real-time monitoring of changes in functional groups. researchgate.netmdpi.com These methods can be implemented using fiber-optic probes inserted directly into the reaction vessel, providing continuous data acquisition. mdpi.com

In reactions of this compound, in-situ IR spectroscopy would clearly show the decrease in the characteristic C=C stretching vibration (around 1640-1650 cm⁻¹) of the methylene group. nih.gov Simultaneously, the appearance of new bands would signal product formation. For example, in an oxidation reaction to form the corresponding epoxide, a new C-O stretching band would appear around 1250 cm⁻¹. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media where water's strong IR absorbance can be problematic. researchgate.net

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. princeton.edu This is achieved by comparing the reaction rate of the normal substrate (containing ¹H) with that of an isotopically labeled substrate (containing deuterium (B1214612), ²H or D). nih.gov

A primary KIE (kH/kD > 2) is observed when the bond to the isotope is broken in the RDS. nih.gov For a reaction involving this compound, such as a base-catalyzed isomerization, replacing the allylic protons at the C2 position with deuterium would be informative. If C-H bond cleavage at this position is the RDS, a significant primary KIE would be measured. Conversely, a small or non-existent KIE (kH/kD ≈ 1) suggests that C-H bond breaking occurs after the RDS or not at all. princeton.edu An inverse KIE (kH/kD < 1), often seen in processes where a bond becomes stiffer in the transition state, can also provide valuable mechanistic insight. nih.gov

| Isotopic Labeling Position | Observed kH/kD Value | Interpretation | Example Reaction Type |

|---|---|---|---|

| Exocyclic Methylene (=CD₂) | 1.0 - 1.2 (Secondary) | Rehybridization of carbon from sp² to sp³ in the RDS. | Electrophilic Addition |

| Allylic Methylene (-CD₂-) | 3 - 8 (Primary) | C-H bond cleavage at the allylic position is part of the RDS. | Oxidative Addition, Deprotonation |

| Aromatic Ring (Ar-D) | ~1.0 | Aromatic C-H bonds are not broken in the RDS. | Addition to exocyclic double bond |

Trapping Experiments and Isolation of Reactive Intermediates

Many reactions proceed through highly reactive, short-lived intermediates such as carbocations, radicals, or carbanions. While in-situ spectroscopy can sometimes detect these species, their low concentration and short lifetime often make direct observation impossible. In such cases, trapping experiments are employed to intercept the intermediate, forming a more stable, isolable adduct. csbsju.edu

The existence of a presumed intermediate is confirmed if the structure of the trapped product is consistent with the reaction of the proposed intermediate and the trapping agent. csbsju.edu For instance, if a radical mechanism is suspected in a polymerization reaction of this compound, a stable radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be added. csbsju.edu The isolation of a TEMPO adduct provides compelling evidence for the presence of the radical intermediate. Similarly, if a cationic intermediate is proposed, a mild nucleophile could be added to trap it. In some cases, intermediates can be isolated and characterized at low temperatures or by using specialized techniques like matrix isolation. csbsju.edumdpi.com

Stereochemical Analysis and Determination of Product Configuration

When reactions of this compound create a new stereocenter, a detailed analysis of the product's stereochemistry is essential for a full mechanistic understanding. For example, hydrogenation of the exocyclic double bond creates a chiral center at the C1 position, leading to a racemic mixture of (R)- and (S)-1-methyl-1,2,3,4-tetrahydronaphthalene.

Determining the stereochemical outcome (e.g., enantiomeric excess, diastereomeric ratio) provides insight into the transition state geometry and the steric or electronic factors controlling the reaction. Key analytical techniques for this purpose include:

Chiral Chromatography (HPLC or GC): Using a chiral stationary phase to separate and quantify enantiomers or diastereomers.

NMR Spectroscopy with Chiral Shift Reagents: These reagents bind to the product molecules, inducing different chemical shifts for the protons of each enantiomer, allowing for their quantification.

X-ray Crystallography: If a crystalline derivative of the product can be made, X-ray analysis provides unambiguous determination of its absolute stereochemistry. mdpi.com

This stereochemical information is critical for understanding reaction mechanisms, particularly in asymmetric catalysis, where the goal is to selectively produce one stereoisomer over others.

Future Directions and Emerging Research Avenues for 1 Methylene 1,2,3,4 Tetrahydronaphthalene

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount to harnessing the full synthetic utility of 1-methylene-1,2,3,4-tetrahydronaphthalene. Future research will likely concentrate on several key areas:

Asymmetric Hydrogenation: The creation of chiral centers is a cornerstone of modern organic synthesis. The asymmetric hydrogenation of the exocyclic double bond in this compound to produce enantiomerically enriched 1-methyl-1,2,3,4-tetrahydronaphthalene is a significant area of interest. While chiral phosphine (B1218219) ligands have shown promise in the asymmetric hydrogenation of various unsaturated compounds, their specific application to this substrate remains an area ripe for exploration. researchgate.netdicp.ac.cnpharm.or.jpnih.gov The development of highly efficient and stereoselective catalysts, potentially based on earth-abundant metals, will be a key objective.

Organocatalysis: Metal-free catalysis offers significant advantages in terms of sustainability and reduced toxicity. Organocatalysts could be employed to activate this compound towards a variety of transformations, such as Michael additions and cycloadditions, with high enantioselectivity.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches, such as enzymatic reductions or deracemizations, could provide highly selective and environmentally friendly routes to chiral derivatives of this compound. researchgate.netkcl.ac.ukresearchgate.net

Development of Sustainable and Environmentally Benign Synthetic Routes

In an era of increasing environmental awareness, the development of green and sustainable synthetic methodologies is a critical goal. For this compound, this involves several key strategies:

Renewable Feedstocks: A major long-term goal is the synthesis of this compound from renewable resources, such as lignocellulosic biomass. mdpi.com This would involve the development of innovative catalytic processes to convert biomass-derived platform molecules into the tetralin framework.

Green Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a crucial aspect of green chemistry. Additionally, the use of safer and more sustainable reagents will be a priority.

Energy Efficiency: Developing synthetic routes that operate at lower temperatures and pressures will significantly reduce the energy consumption and environmental footprint of the synthesis of this compound and its derivatives.

Integration into Multicomponent Reactions for Atom Economy

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly desirable for their atom and step economy. rsc.org The integration of this compound into MCRs is a promising area for future research.

Tandem and Domino Reactions: The reactive nature of the exocyclic double bond makes this compound an ideal candidate for tandem or domino reaction sequences. For instance, a tandem Heck reaction-cyclization could be envisioned, where an initial palladium-catalyzed coupling is followed by an intramolecular cyclization to rapidly build molecular complexity. pharm.or.jpresearchgate.netgoogle.comnih.gov

Novel MCRs: The design of new MCRs that specifically incorporate this compound as a key building block will lead to the efficient synthesis of novel and diverse molecular scaffolds.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry and in silico design are becoming increasingly powerful tools in modern drug discovery and materials science. nih.gov These approaches can be applied to this compound to: